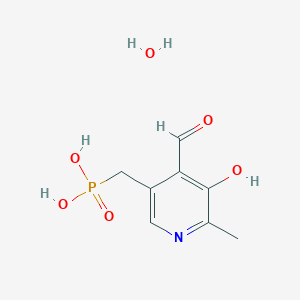
(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid;hydrate: is a chemical compound with the molecular formula C8H10NO6P·H2O Pyridoxal-5-phosphate monohydrate . This compound is a derivative of pyridoxal, which is a form of vitamin B6. It plays a crucial role in various biochemical processes, including amino acid metabolism and neurotransmitter synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of pyridoxal with phosphorous acid under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using advanced reactors and purification techniques to ensure high purity and yield. The process may also include crystallization steps to obtain the hydrate form of the compound.
Análisis De Reacciones Químicas
(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid;hydrate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridoxal-5-phosphate , which is an important cofactor in enzymatic reactions.
Reduction: Reduction reactions can convert the compound to its reduced form, which may have different biological activities.
Substitution: Substitution reactions can occur at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Pyridoxal-5-phosphate
Reduction: Reduced forms of the compound
Substitution: Various derivatives based on the nucleophile used
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It plays a crucial role in amino acid metabolism and is used in studies related to enzyme function and regulation.
Medicine: It is used in the development of pharmaceuticals and as a supplement in nutritional studies due to its role as a vitamin B6 derivative.
Industry: It is used in the production of food additives and dietary supplements.
Mecanismo De Acción
The compound exerts its effects through its role as a cofactor in enzymatic reactions. It binds to enzymes and facilitates the transfer of amino groups, which is essential for the synthesis of neurotransmitters and other biologically active molecules. The molecular targets and pathways involved include various amino acid metabolism pathways and neurotransmitter synthesis pathways.
Comparación Con Compuestos Similares
Pyridoxal-5-phosphate
Pyridoxamine-5-phosphate
Pyridoxine (Vitamin B6)
Pyridoxal
Propiedades
Fórmula molecular |
C8H12NO6P |
|---|---|
Peso molecular |
249.16 g/mol |
Nombre IUPAC |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid;hydrate |
InChI |
InChI=1S/C8H10NO5P.H2O/c1-5-8(11)7(3-10)6(2-9-5)4-15(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);1H2 |
Clave InChI |
PYOLOILCQYANDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1O)C=O)CP(=O)(O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


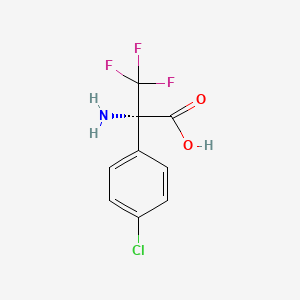
![2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole](/img/structure/B15361387.png)
![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B15361398.png)
![4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B15361412.png)
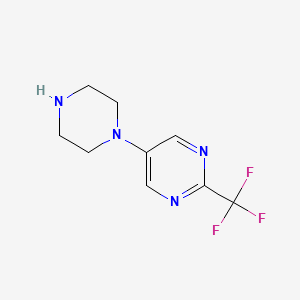
![cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B15361437.png)
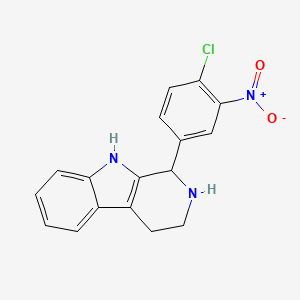
![1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)
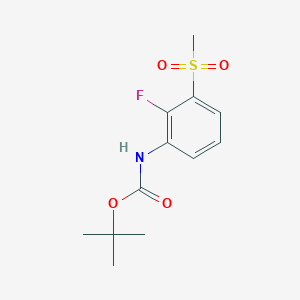
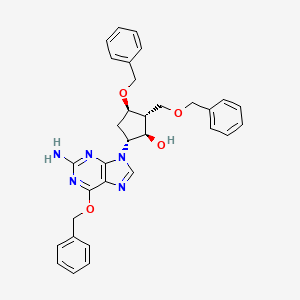
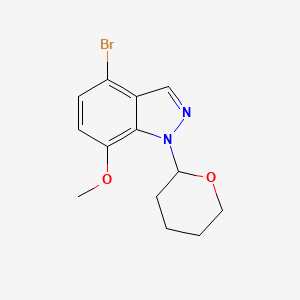
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)


